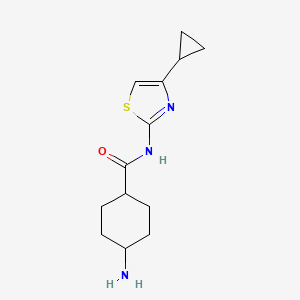![molecular formula C14H21BrN2O B7559601 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a synthetic compound that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Brorphine is a derivative of the opioid agonist, buprenorphine, and has a similar chemical structure. In
Mécanisme D'action
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of mood and behavior. This compound's binding to these receptors leads to the activation of the G-protein signaling pathway, resulting in the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects
This compound has been found to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to have a longer duration of action compared to other opioids, making it a potential candidate for sustained pain relief. This compound has been found to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. Another advantage is its lower risk of abuse and dependence compared to other opioids, making it a safer alternative for researchers. However, one limitation is the lack of clinical data on this compound, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide. One direction is to further investigate its potential use in pain management and addiction treatment. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or longer duration of action.
Conclusion
In conclusion, this compound is a promising research chemical that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Its high affinity for the mu-opioid receptor and lower risk of abuse and dependence make it a safer alternative to other opioids. However, further research is needed to determine its safety and efficacy in humans and to develop new derivatives with improved properties.
Méthodes De Synthèse
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide can be synthesized by reacting 2-bromobenzyl chloride with N-ethyl-N-(2-hydroxyethyl)amine in the presence of sodium carbonate. The resulting intermediate is then reacted with N-isopropylacetyl chloride to form this compound. The purity of this compound can be increased by recrystallization from methanol.
Applications De Recherche Scientifique
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide has been studied for its potential use in pain management and addiction treatment. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been shown to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(10-14(18)16-11(2)3)9-12-7-5-6-8-13(12)15/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCAUKMCZJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
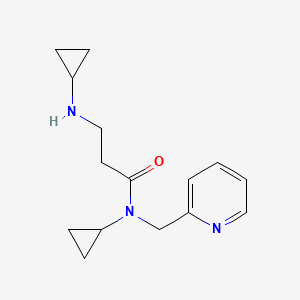
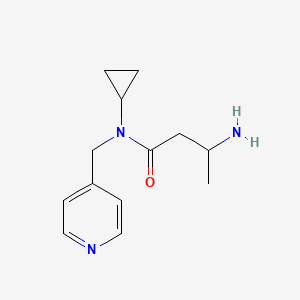
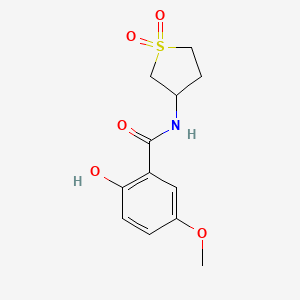

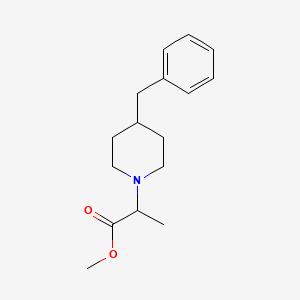
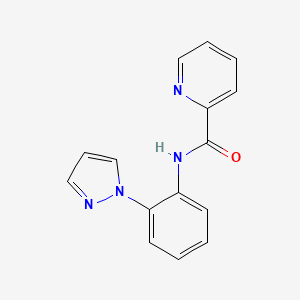
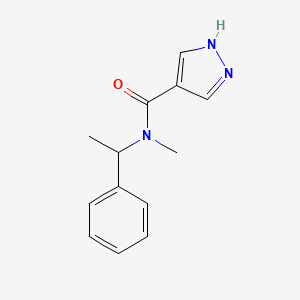
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
